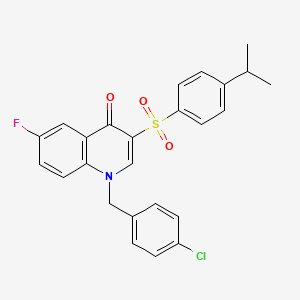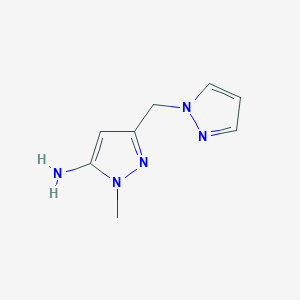![molecular formula C18H19FN2O2S2 B2538496 2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896344-52-8](/img/structure/B2538496.png)
2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the thiophene class, which is known for its diverse pharmacological properties. Thiophene derivatives have been synthesized and studied for various biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. The specific compound mentioned features a tetrahydrobenzo[b]thiophene core with an acetamido substituent and a 4-fluorophenylthio group, indicating potential for significant biological activity .
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various organic reagents. The Gewald three-component reaction is a common method used to generate the core structure, which involves cyclohexanones, alkyl cyanoacetates, and sulfur. Subsequent modifications, such as dehydrogenation in benzonitrile under an air atmosphere, can lead to different substituted thiophene compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using spectroscopic techniques such as IR, 1H NMR, MS spectral data, and elemental analysis. These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of a 4-fluorophenylthio group and an acetamido substituent in the compound suggests specific structural characteristics that could be elucidated using these techniques .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions depending on their substituents. The core structure, being a part of the tetrahydrobenzo[b]thiophene family, may participate in reactions such as dehydrogenation, which is a key step in transforming the tetrahydro form into a more planar and potentially more reactive form. The functional groups attached to the core structure can also react with different organic reagents to yield a series of novel compounds with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of a fluorine atom, as seen in the 4-fluorophenylthio group, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The presence of an acetamido group can also impact the compound's solubility and hydrogen bonding capacity. These properties are crucial in determining the compound's behavior in biological systems and its overall efficacy as a pharmacological agent .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound and its derivatives are typically synthesized through multi-step chemical reactions involving various precursors and reagents. The synthesis process often explores different substituents and chemical structures to achieve desired properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Methods : Characterization of the synthesized compounds includes techniques like IR, NMR, Mass, and elemental analysis. These methods help in confirming the molecular structure and the purity of the compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Potential Applications
Antimicrobial Activity : Some derivatives of this compound have been evaluated for antimicrobial properties, showing potential in fighting bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Anti-Inflammatory Agents : There is research indicating that certain benzo[b]thiophene derivatives exhibit potent anti-inflammatory activity. This suggests a potential use in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).
Antitumor Evaluation : Studies have been conducted on the antitumor properties of similar compounds, with some showing inhibitory effects on various cancer cell lines. This highlights their potential as anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthesis of Heterocyclic Compounds : The compound is also used as a precursor in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities (Fong, Janowski, Prager, & Taylor, 2004).
Acetylcholinesterase Inhibition : Some derivatives have been studied for their acetylcholinesterase inhibition activity, which is relevant in treating conditions like Alzheimer's disease (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).
Serotonin Antagonist and Anti-Anxiety Activities : Certain thiophene derivatives synthesized from similar compounds have shown high activity as serotonin antagonists and in treating anxiety, compared to standard drugs (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c1-10-2-7-13-14(8-10)25-18(16(13)17(20)23)21-15(22)9-24-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCLEIZVCFKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)


![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)
![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)
